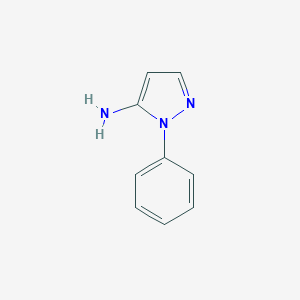

5-Amino-1-phenylpyrazole

説明

特性

IUPAC Name |

2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYYNAAEVZNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231911 | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-85-7 | |

| Record name | 1-Phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Base-Catalyzed Cyclization with Arylhydrazines

The fundamental approach to synthesizing 5-amino-1-phenylpyrazole derivatives involves the cyclization of arylhydrazines with malononitrile analogs. For example, 5-amino-3-ethyl-1-(o-fluorophenyl)-4-pyrazolecarbonitrile was synthesized by refluxing a mixture of (1-ethoxypropylidene)-malononitrile, o-fluorophenylhydrazine hydrochloride, and sodium acetate in absolute ethanol for 24 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the malononitrile derivative, followed by cyclodehydration. This method yields crystalline products with melting points ranging from 145–148°C after recrystallization.

Variations in the arylhydrazine substituent significantly impact reaction efficiency. For instance, 5-amino-1-(m-chlorophenyl)-4-pyrazolecarbonitrile was obtained in 182 g quantities using m-chlorophenylhydrazine and ethoxymethylenemalononitrile under similar conditions. The electron-withdrawing chlorine substituent enhances electrophilicity at the reaction center, reducing reaction time to 18 hours compared to 24 hours for fluorinated analogs.

Acid-Mediated Cyclization and Hydrolysis

Concentrated sulfuric acid serves as both catalyst and solvent in the hydrolysis of pyrazolecarbonitriles to carboxamides. In Example 5 , 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile was refluxed with 2N sodium hydroxide and ethanol, yielding 4.80 g of 5-amino-1-(p-fluorophenyl)-4-pyrazolecarboxamide at 242–243.5°C. Acidic conditions (e.g., H₂SO₄) facilitate nitrile protonation, increasing susceptibility to nucleophilic attack by water or hydroxide ions.

| Starting Material | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-pyrazolecarbonitrile | 2N NaOH, EtOH, Δ | 4-pyrazolecarboxamide | 68 | 242–243.5 |

| 3-ethyl-4-pyrazolecarbonitrile | H₂SO₄, 1 hr | 3-ethyl-4-pyrazolecarboxamide | 77 | 155–156 |

Michael-Type Addition and Cyclization

Regioselective Synthesis via (Ethoxymethylene)malononitrile

A highly regioselective method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves Michael-type addition of arylhydrazines to (ethoxymethylene)malononitrile. As demonstrated by Rodríguez et al., phenylhydrazine reacts with (ethoxymethylene)malononitrile in ethanol under reflux to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3a ) in 84% yield. The reaction mechanism proceeds through:

Solvent and Substituent Effects

Reaction efficiency varies with solvent polarity and aryl substituents. Trifluoroethanol enhances yields for electron-deficient arylhydrazines (e.g., 4-CF₃-C₆H₄), achieving 67% yield compared to 47% in ethanol. Fluorinated solvents stabilize charged intermediates, accelerating cyclization.

| Aryl Substituent | Solvent | Yield (%) |

|---|---|---|

| C₆H₅ (phenyl) | Ethanol | 84 |

| 4-F-C₆H₄ | Ethanol | 47 |

| 4-CF₃-C₆H₄ | Trifluoroethanol | 67 |

Functional Group Interconversion Strategies

Nitrile to Carboxamide Transformation

The conversion of 4-pyrazolecarbonitriles to carboxamides is achieved via alkaline or acidic hydrolysis. In Example 23 , 5-amino-3-ethyl-1-(p-fluorophenyl)-4-pyrazolecarbonitrile was refluxed with 2N NaOH and ethanol for 6.5 hours, yielding 7.80 g of the corresponding carboxamide (215–217°C). Basic conditions favor nucleophilic substitution at the nitrile carbon, while acidic conditions protonate the nitrile, enhancing electrophilicity.

Industrial-Scale Optimization

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Solvent recycling protocols, particularly for ethanol and dichloromethane, minimize waste generation. For instance, hexane trituration of crude products reduces impurities without column chromatography.

Mechanistic Insights and Selectivity Control

Substrate-Controlled Regioselectivity

The absence of 3-amino regioisomers in Michael-type additions stems from steric and electronic factors. Bulky substituents on the arylhydrazine direct addition to the less hindered β-carbon, while electron-withdrawing groups stabilize the transition state during cyclization.

Aromatization Pathways

Final aromatization involves deprotonation of the pyrazole imine intermediate, facilitated by basic conditions or elevated temperatures. This step is critical for achieving high-purity crystalline products.

Industrial and Green Chemistry Considerations

化学反応の分析

Types of Reactions: 5-Amino-1-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include pyrazole oxides, substituted pyrazoles, and various fused heterocyclic compounds .

科学的研究の応用

Synthesis of 5-Amino-1-phenylpyrazole

The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazines with carbonyl compounds. Recent advancements have focused on optimizing these synthetic routes to enhance yield and efficiency. For example, a solid-phase synthesis method has been developed that allows for the rapid generation of diverse pyrazole derivatives, facilitating the exploration of their biological properties .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable scaffold in drug development:

- Anticancer Activity : Compounds derived from this compound have shown potential as anticancer agents by targeting various signaling pathways involved in tumor growth. For instance, derivatives have been tested against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), showing significant inhibition of cell proliferation .

- Antimicrobial Properties : Some derivatives demonstrate broad-spectrum antibacterial and antifungal activities. The compound's ability to interfere with microbial growth makes it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The pyrazole moiety is present in several anti-inflammatory drugs, including celecoxib. Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Agrochemical Applications

In addition to its medicinal uses, this compound is also prominent in agricultural chemistry:

- Herbicides and Insecticides : This compound serves as a key intermediate in the synthesis of various agrochemicals. For example, it has been incorporated into formulations that target economically significant pests and weeds, enhancing crop protection strategies .

- Fungicides : Its derivatives are effective against certain fungal pathogens due to their ability to induce apoptosis in fungal cells. This property is particularly useful in developing new fungicidal agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

作用機序

The mechanism of action of 5-Amino-1-phenylpyrazole involves its interaction with various molecular targets and pathways. The amino group at the 5-position and the phenyl group at the 1-position contribute to its binding affinity and specificity towards target proteins. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

類似化合物との比較

Comparison with Structural Analogues

5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6)

Molecular Formula : C₁₀H₁₁N₃; Molecular Weight : 173.21 g/mol .

Structural and Functional Differences:

- Substituent : A methyl (-CH₃) group at position 3 enhances lipophilicity (LogP: 1.9 vs. 2.04 for the parent compound), improving membrane permeability .

- Applications: Used as a pharmaceutical and agrochemical intermediate, leveraging its nucleophilic amino group for coupling reactions .

| Property | This compound | 5-Amino-3-methyl-1-phenylpyrazole |

|---|---|---|

| Molecular Weight | 159.19 g/mol | 173.21 g/mol |

| LogP | 2.04 | 1.9 |

| Melting Point | 460 K | Not reported |

| Key Biological Activity | Antiviral, anti-inflammatory | Pesticidal, medicinal intermediates |

This compound-4-carbonitrile (CAS 5334-43-0)

Molecular Formula : C₁₀H₇N₄; Molecular Weight : 183.20 g/mol .

Key Differences:

- Substituent : A nitrile (-CN) group at position 4 introduces strong electron-withdrawing effects, altering reactivity. This group facilitates nucleophilic additions and cyclization reactions .

- Applications : Serves as a precursor for synthesizing fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines) under mild acid-catalyzed conditions .

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

Molecular Formula : C₁₀H₇N₅O₂; Molecular Weight : 241.20 g/mol .

Key Differences:

Reactivity Trends

- Parent Compound: The amino group participates in hydrogen bonding (N–H⋯O and N–H⋯N interactions), crucial for ligand-protein interactions .

- Methyl Derivative : Increased steric bulk from the methyl group may reduce hydrogen-bonding capacity but enhance passive diffusion in biological systems .

- Nitrile/Nitro Derivatives: Electron-withdrawing groups (e.g., -CN, -NO₂) polarize the pyrazole ring, accelerating electrophilic substitution reactions .

生物活性

5-Amino-1-phenylpyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis routes, and relevant case studies.

Structure and Synthesis

This compound belongs to a class of compounds known as pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. The presence of the amino group at the 5-position and a phenyl group at the 1-position enhances its reactivity and biological potential.

Synthesis Methods:

Various synthetic routes have been developed for this compound, including:

- Hydrazine Reaction: The reaction of hydrazines with α-cyanoacetophenones leads to the formation of 5-amino-pyrazoles.

- Microwave-Assisted Synthesis: This method has been shown to yield high efficiency and selectivity in synthesizing pyrazole derivatives under solvent-free conditions .

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable scaffold for drug development. Key activities include:

- Anticancer Activity: Compounds derived from this compound have shown potent cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells .

- Anti-inflammatory Properties: The compound has been identified as an effective inhibitor of p38 MAP kinase, which is crucial in inflammatory responses .

- Antimicrobial Activity: Some derivatives have demonstrated broad-spectrum antibacterial properties, indicating their potential use in treating infections .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of 5-amino-pyrazoles reveals that modifications at specific positions can significantly enhance their biological efficacy. For instance:

Q & A

Q. What are the common synthetic routes for 5-Amino-1-phenylpyrazole derivatives, and how are they optimized?

The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and purification via recrystallization or column chromatography. Yield improvements are achieved by adjusting stoichiometric ratios and reaction times.

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity (>97% in some cases), while nuclear magnetic resonance (NMR) spectroscopy confirms structural features like the amino group and aromatic protons . Mass spectrometry (MS) validates molecular weight, and melting point analysis (e.g., 124–127°C for this compound-4-carbonitrile) ensures consistency with literature values .

Q. How are substituents introduced to the pyrazole core to modify reactivity or biological activity?

Substituents like trifluoromethyl, carboxyl, or nitrile groups are added via electrophilic substitution or palladium-catalyzed cross-coupling. For instance, this compound-4-carbonitrile is synthesized using nucleophilic substitution with cyanide sources under basic conditions . Such modifications alter electronic properties and hydrogen-bonding capacity, impacting solubility and bioactivity .

Advanced Research Questions

Q. How does X-ray crystallography resolve the conformational and intermolecular interactions of this compound derivatives?

Single-crystal X-ray studies reveal dihedral angles between pyrazole and phenyl rings (e.g., 45.65° in 5-Chloro-1-phenylpyrazole) and hydrogen-bonding networks. For example, N–H⋯N interactions in the crystal lattice of this compound-4-carboxylic acid create chains along the [010] direction, stabilized by van der Waals forces . These insights guide predictions of solid-state stability and reactivity.

Q. What mechanistic insights explain contradictory yields in synthetic protocols for pyrazole derivatives?

Discrepancies arise from competing pathways, such as keto-enol tautomerism in cyclocondensation or side reactions during formylation. For example, incomplete oxidation of intermediates can reduce yields of 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride . Kinetic studies (e.g., via in-situ NMR or HPLC monitoring) and computational modeling (DFT) help identify rate-limiting steps and optimize conditions .

Q. How do electronic and steric effects of substituents influence the hydrogen-bonding network in pyrazole-based crystals?

Electron-withdrawing groups (e.g., -CF₃) enhance hydrogen-bond acceptor strength, while bulky substituents (e.g., 4-methoxyphenyl) disrupt packing efficiency. In 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, the methoxy group introduces steric hindrance, reducing crystal symmetry and altering solubility profiles . Such effects are critical for designing co-crystals or polymorphs.

Data Analysis and Methodological Questions

Q. What strategies are employed to resolve spectral ambiguities in characterizing pyrazole derivatives?

Overlapping signals in ¹H-NMR spectra (e.g., aromatic protons) are deconvoluted using 2D techniques like COSY or NOESY. For this compound-4-carboxylic acid, IR spectroscopy confirms carboxylate C=O stretching at ~1700 cm⁻¹, while ¹³C-NMR distinguishes nitrile (~110 ppm) from carbonyl carbons (~165 ppm) .

Q. How are computational methods integrated with experimental data to predict pyrazole derivative properties?

Density functional theory (DFT) calculations correlate observed XRD bond lengths (e.g., C–C = 1.39 Å) with theoretical values, validating molecular geometry. Hirshfeld surface analysis quantifies intermolecular interactions, aiding in the design of derivatives with tailored melting points or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。